1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione
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Overview
Description
1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole core substituted with a 2-(2-methoxyphenoxy)ethyl group at the 1-position and a dione moiety at the 2,3-positions. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .
Result of Action
Indole derivatives are known to exhibit various biological activities, which suggest a range of potential molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione typically involves the following steps:
Starting Materials:
Reaction Conditions: The key steps include the alkylation of indole with 2-(2-methoxyphenoxy)ethyl bromide under basic conditions, followed by oxidation to introduce the dione functionality. .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophiles such as halogens, alkylating agents, or acylating agents under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals .
Comparison with Similar Compounds
Indole-2,3-dione: A simpler analog lacking the 2-(2-methoxyphenoxy)ethyl group.
1-(2-Phenoxyethyl)indole-2,3-dione: Similar structure but with a phenoxyethyl group instead of a methoxyphenoxyethyl group.
1-(2-(2-Hydroxyphenoxy)ethyl)indole-2,3-dione: Contains a hydroxyphenoxyethyl group instead of a methoxyphenoxyethyl group
Uniqueness: 1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione is unique due to the presence of the methoxyphenoxyethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-14-8-4-5-9-15(14)22-11-10-18-13-7-3-2-6-12(13)16(19)17(18)20/h2-9H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVKGHBXOYIRCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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